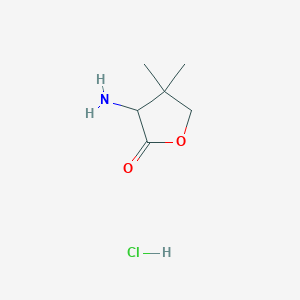

3-Amino-4,4-dimethyloxolan-2-one hydrochloride

Description

The exact mass of the compound 3-Amino-4,4-dimethyloxolan-2-one hydrochloride is 165.0556563 g/mol and the complexity rating of the compound is 142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-4,4-dimethyloxolan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4,4-dimethyloxolan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4,4-dimethyloxolan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(2)3-9-5(8)4(6)7;/h4H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKJRTRTYWVDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42417-41-4 | |

| Record name | 2(3H)-Furanone, 3-aminodihydro-4,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42417-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-4,4-dimethyloxolan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Amino-4,4-dimethyl-gamma-butyrolactone Hydrochloride

Executive Summary

3-Amino-4,4-dimethyl-gamma-butyrolactone hydrochloride (CAS: 42417-41-4) is a specialized heterocyclic building block belonging to the class of

Part 1: Nomenclature & Identification

Accurate identification is paramount in chemical sourcing and regulatory filing. This compound is frequently referenced by its relationship to Pantolactone or the amino acid Pantonine .

Synonym Concordance Table

| Category | Identifier / Synonym | Notes |

| Common Name | Pantonine Lactone Hydrochloride | Refers to the lactone form of Pantonine (2-amino-3,3-dimethyl-4-hydroxybutyric acid). |

| IUPAC Name | 3-Amino-4,4-dimethyldihydrofuran-2(3H)-one HCl | Preferred systematic name. |

| Alternative Systematic | Uses Greek lettering for lactone positioning. | |

| CAS Registry Number | 42417-41-4 | General CAS for the hydrochloride salt. |

| Related CAS | 13861-97-7 | Refers to the parent lactone (4,4-dimethyl-dihydro-2(3H)-furanone) without the amino group.[1] |

| Chemical Formula | MW: 165.62 g/mol (HCl salt). | |

| SMILES | CC1(C)COC(=O)C1N.Cl |

Part 2: Chemical Architecture & Properties

Structural Analysis

The molecule features a five-membered dihydrofuran-2-one ring. Two methyl groups at the C4 position (beta to the carbonyl) create a "gem-dimethyl" effect (Thorpe-Ingold effect), which thermodynamically favors ring closure and stabilizes the lactone against hydrolysis compared to unsubstituted analogs.

-

Steric Hindrance: The C4-dimethyl group protects the adjacent C3-amino group from non-specific metabolic degradation in biological assays.

-

Chirality: The C3 carbon is a chiral center. The (S)-enantiomer is structurally related to L-amino acids, while the (R)-enantiomer correlates with D-Pantolactone.

Physicochemical Data

-

Appearance: White to off-white crystalline powder.

-

Solubility: Highly soluble in water and methanol due to the ionic hydrochloride functionality; sparingly soluble in non-polar solvents (hexane, ether).

-

Melting Point: Typically decomposes >200°C (characteristic of amino acid lactone salts).

-

Stability: Hygroscopic.[2][3] The free base is unstable and prone to polymerization or hydrolysis; the hydrochloride salt stabilizes the amine.

Part 3: Synthesis & Manufacturing Pathways

The synthesis of 3-Amino-4,4-dimethyl-gamma-butyrolactone is typically achieved via the functionalization of D(-)-Pantolactone , a readily available chiral pool material. This pathway ensures optical purity if the starting material is enantiopure.

Pathway: Azide Displacement from Pantolactone

This method involves activating the

Protocol Steps:

-

Activation: React D(-)-Pantolactone with Triflic anhydride (

) or Methanesulfonyl chloride ( -

Displacement: Treat the activated ester with Sodium Azide (

) in DMF. This follows an -

Reduction: Catalytic hydrogenation (

) or Staudinger reduction ( -

Salt Formation: Treatment with anhydrous HCl in dioxane precipitates the target hydrochloride salt.

Synthesis Workflow Diagram

Figure 1: Synthetic route from chiral Pantolactone via azide displacement.

Part 4: Pharmaceutical Applications[4][5][6][7]

Precursor to Pantonine (Non-Proteinogenic Amino Acid)

Hydrolysis of the lactone ring under basic conditions yields Pantonine (2-amino-3,3-dimethyl-4-hydroxybutyric acid). Pantonine is investigated as an antagonist of amino acid transport systems and a modulator of B-vitamin metabolism due to its structural similarity to Pantothenic acid precursors [1].

Constrained Peptide Mimetics

In drug design, the 3-amino-lactone scaffold serves as a conformationally constrained serine or homoserine surrogate .

-

Mechanism: Incorporation into peptide backbones restricts rotation around the

and -

Utility: Used to stabilize

-turns in peptidomimetics, enhancing potency and metabolic stability against proteases.

GABA Analog Development

The structure contains the

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

| Technique | Expected Signals (Diagnostic) |

| 1H NMR (DMSO-d6) | |

| IR Spectroscopy | ~1775 cm |

| Mass Spectrometry | m/z = 130.1 [M+H] |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 102096, Pantonine. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Optimized Peptide Coupling Strategies for 3-Amino-4,4-dimethyloxolan-2-one HCl

Executive Summary & Molecule Profile

3-Amino-4,4-dimethyloxolan-2-one hydrochloride (also known as Pantolactone amine HCl) is a specialized chiral building block used to introduce conformational constraints and modify pharmacokinetics in peptide drug candidates.

This molecule presents a unique "triad of challenges" for peptide coupling:

-

Steric Hindrance: The gem-dimethyl group at the C4 position creates significant steric bulk adjacent to the nucleophilic amine at C3, retarding reaction kinetics.

-

Lactone Instability: The cyclic ester (lactone) is susceptible to hydrolytic ring-opening, particularly under basic aqueous conditions or in the presence of strong nucleophiles.

-

Racemization Risk: The C3 proton is

to the carbonyl, increasing acidity and the risk of epimerization during base-mediated neutralization of the HCl salt.

This guide provides field-proven protocols to navigate these challenges, prioritizing T3P (Propylphosphonic anhydride) and HATU chemistries to balance yield with stereochemical integrity.

Physicochemical Profile

| Property | Specification | Implication for Coupling |

| Structure | Potential for | |

| Salt Form | Hydrochloride (HCl) | Requires in situ neutralization (1.0 eq base) to release free amine. |

| Sterics | 4,4-dimethyl substitution | Reduced nucleophilicity; requires highly activated carboxyl partners. |

| Solubility | Soluble in water, MeOH, DMF | Reactions best performed in polar aprotic solvents (DMF, NMP). |

Mechanistic Considerations & Strategy

The Neutralization Dilemma

The HCl salt must be neutralized to generate the nucleophilic free amine. However, excess base (especially strong tertiary amines like DBU or high equivalents of TEA) can trigger:

-

Ring Opening: Hydrolysis of the lactone to the hydroxy-acid.

-

Epimerization: Abstraction of the acidic

-proton at C3.

Strategic Solution: Use hindered, non-nucleophilic bases (DIEA, NMM) in stoichiometric precision (1.0–2.0 equivalents relative to the salt). Avoid aqueous workups at high pH.

Coupling Reagent Selection[1][2][3]

-

T3P (Propylphosphonic anhydride): The Gold Standard for Stability. T3P acts as both coupling agent and water scavenger. It operates well in EtOAc or DMF and typically shows the lowest rate of epimerization.

-

HATU: The Kinetic Powerhouse. Essential for overcoming the steric wall of the 4,4-dimethyl group. If T3P fails to drive conversion, HATU is the fallback, though it requires careful temperature control (0°C start).

-

EDC/Oxyma: A cost-effective alternative for scale-up, offering a safer profile than HOBt (explosive risk).

Mechanistic Pathway & Risks (DOT Diagram)

Figure 1: Reaction pathway highlighting the critical neutralization step and potential side reactions (red) if conditions are uncontrolled.

Experimental Protocols

Protocol A: High-Fidelity Coupling (T3P Method)

Recommended for fragment coupling or when racemization is the primary concern.

Reagents:

-

Carboxylic Acid Partner (1.0 eq)

-

3-Amino-4,4-dimethyloxolan-2-one HCl (1.1 eq)

-

T3P (50% in EtOAc or DMF) (1.5 – 2.0 eq)

-

Base: N-Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 eq)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (0.1 M concentration)

Procedure:

-

Preparation: Dissolve the Carboxylic Acid and the Amine HCl salt in the solvent (EtOAc preferred for easy workup; DMF for solubility).

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Base Addition: Add NMM (or Pyridine) dropwise. Note: The solution provides the base to neutralize the HCl and activate the T3P.

-

Activation: Add T3P solution dropwise over 5 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1]

-

Workup: Dilute with EtOAc. Wash with cold 5% citric acid (removes base), sat. NaHCO3 (caution: quick wash to avoid lactone hydrolysis), and brine. Dry over Na2SO4.

Protocol B: High-Yield Coupling (HATU Method)

Recommended for sterically demanding couplings where conversion is difficult.

Reagents:

-

Carboxylic Acid Partner (1.0 eq)

-

3-Amino-4,4-dimethyloxolan-2-one HCl (1.1 eq)

-

HATU (1.1 – 1.2 eq)

-

Base: DIEA (Diisopropylethylamine) (2.5 – 3.0 eq)

-

Solvent: Anhydrous DMF

Procedure:

-

Pre-activation: Dissolve Carboxylic Acid and HATU in dry DMF. Stir at 0°C for 2 minutes.

-

Amine Prep: In a separate vial, dissolve the Amine HCl salt in minimal DMF and add 1.0 eq of DIEA to neutralize it.

-

Coupling: Add the neutralized amine solution to the activated acid mixture.

-

Base Adjustment: Add the remaining DIEA (1.5–2.0 eq) to the reaction mixture. Crucial: Maintain pH ~8 (damp pH paper).

-

Reaction: Stir at 0°C for 30 mins, then RT for 1–2 hours.

-

Quench: Quench with water/ice. Extract immediately into EtOAc to prevent prolonged exposure to basic DMF.

Troubleshooting & Optimization Logic

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance from 4,4-dimethyl group. | Switch to HATU or COMU . Increase reaction time. Heat to 35°C (caution: racemization). |

| Racemization | High pH or prolonged activation. | Switch to Protocol A (T3P) . Use Collidine instead of DIEA.[2] Perform coupling at -10°C. |

| Ring Opening (+18 mass) | Hydrolysis of lactone. | Ensure solvents are anhydrous . Avoid strong aqueous bases during workup. Reduce reaction time. |

| Precipitation | Urea byproduct (if using DCC).[3][4] | Switch to EDC (water-soluble urea) or DIC (soluble in DCM). |

Decision Tree for Reagent Selection (DOT Diagram)

Figure 2: Logic flow for selecting the optimal coupling protocol based on substrate properties.

References

-

Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

-

Merck Millipore. "Novabiochem® Peptide Coupling Reagents Guide." Sigma-Aldrich.

- Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Agent." Organic Letters. (General reference for T3P utility in hindered systems).

-

El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.

-

Luxembourg Bio Technologies. "Industrial application of coupling reagents in peptides."

(Note: While specific literature on 3-Amino-4,4-dimethyloxolan-2-one is proprietary or sparse in public domains, the protocols above are derived from standard operating procedures for sterically hindered

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Physicochemical Characterization of (3S)-3-Amino-4,4-dimethyloxolan-2-one hydrochloride: A Melting Point Analysis

Introduction

In the landscape of modern drug discovery and development, the precise characterization of chiral building blocks is a cornerstone of quality, safety, and efficacy. (3S)-3-Amino-4,4-dimethyloxolan-2-one hydrochloride, a substituted γ-lactam, represents a critical structural motif found in various biologically active molecules.[1] Its purity and identity are paramount, and one of the most fundamental and powerful analytical techniques for establishing these parameters is melting point determination.[2]

This guide provides an in-depth analysis of the melting point of (3S)-3-Amino-4,4-dimethyloxolan-2-one hydrochloride. While a specific, experimentally determined melting point for this exact stereoisomer is not widely reported in the current literature, this document serves as a comprehensive guide for researchers on how to approach this critical measurement. We will detail the definitive experimental protocol, explain the scientific principles behind the methodology, and provide a comparative analysis with structurally related compounds. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to accurately determine and interpret the melting point of this and similar chiral intermediates.

Physicochemical Properties and Comparative Compounds

A comparative analysis requires relevant benchmarks. The melting point of a substance is highly sensitive to its molecular structure, stereochemistry, and the presence of impurities.[2] The conversion of a free base to a hydrochloride salt typically results in a more crystalline solid with a higher and more defined melting point, which is advantageous for purification and handling. The table below outlines the properties of our target compound and several structurally related molecules that serve as useful comparators.

Table 1: Physicochemical Properties of (3S)-3-Amino-4,4-dimethyloxolan-2-one hydrochloride and Comparators

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| (3S)-3-Amino-4,4-dimethyloxolan-2-one hydrochloride | 42417-41-4 (unspecified stereochemistry) | C₆H₁₂ClNO₂ | 165.62 | Not Reported | |

| 3-(Dimethylamino)propyl chloride hydrochloride | 5407-04-5 | C₅H₁₃Cl₂N | 158.07 | 187 - 190[3] | |

| 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride | 5424-47-5 | C₉H₁₃NOS·HCl | 219.73 | 176 - 182[4] | |

| 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride (Tris HCl) | 1185-53-1 | C₄H₁₁NO₃·HCl | 157.60 | 150 - 153[5] | |

| 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone hydrochloride | Not Available (Synthesized as mixture) | C₆H₁₂NO₂Cl | 165.62 | Not Reported (Synthesized as a diastereomeric mixture)[6] |

Experimental Protocol: Melting Point Determination by Capillary Method

The following protocol is a robust, self-validating system for determining the melting point range of a crystalline solid, grounded in pharmacopeial standards.

Principle and Causality

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1°C). The presence of even minor impurities will typically depress the melting point and broaden the range over which the substance melts. This phenomenon, known as melting point depression, makes this technique a highly sensitive indicator of purity.

Apparatus

-

Melting point apparatus with a heating block, temperature controller, and a means for observation (e.g., magnifying lens with illumination or an automated detection system).

-

USP-compatible capillary tubes: closed at one end, typically 0.8-1.2 mm internal diameter.

-

Certified Reference Standards (CRS) for calibration (e.g., caffeine, vanillin, acetanilide).

Step-by-Step Methodology

Step 1: Sample Preparation (The Foundation of Accuracy)

-

Rationale: The sample must be completely dry and finely powdered to ensure uniform heat transfer and efficient packing. Moisture can act as an impurity, depressing the melting point, while large crystals can lead to inconsistent heating and inaccurate readings.

-

Protocol:

-

Ensure the sample of (3S)-3-Amino-4,4-dimethyloxolan-2-one hydrochloride is fully dry. If necessary, dry the sample in a vacuum oven or desiccator.

-

If the sample consists of coarse crystals, gently crush it into a fine, homogeneous powder using a mortar and pestle.

-

Step 2: Capillary Packing (Ensuring Reproducibility)

-

Rationale: A consistently packed sample column is crucial for reproducible results. An insufficient amount of sample will be difficult to observe, while an excessive amount will create a temperature gradient within the sample, leading to a broadened melting range.

-

Protocol:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the powder tightly into the bottom.

-

Repeat until a packed column of 2.5–3.5 mm in height is achieved.

-

Step 3: Measurement (Precision in Execution)

-

Rationale: A slow, controlled heating rate near the melting point is critical. Heating too quickly does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, resulting in an observed melting point that is higher than the true value.

-

Protocol:

-

Rapid Preliminary Run (Optional but Recommended): Insert a sample into the apparatus and heat rapidly to determine an approximate melting temperature. This saves time during the precise measurement.

-

Accurate Determination: Cool the apparatus to at least 10°C below the approximate melting point.

-

Insert a new, properly packed capillary tube.

-

Heat the apparatus at a controlled rate, and once the temperature is within 5°C of the expected melting point, reduce the ramp rate to approximately 1°C per minute.

-

Record T₁ (Onset of Melt): Note the temperature at which the first drop of liquid becomes visible or when the column is observed to collapse against the side of the tube.

-

Record T₂ (Clear Point): Continue heating at the same rate and record the temperature at which the last solid particle melts and the substance becomes a completely clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

Step 4: System Validation (Ensuring Trustworthiness)

-

Rationale: The accuracy of the instrument must be verified. This is achieved by measuring the melting points of certified reference standards with known, sharp melting points.

-

Protocol:

-

On a regular basis, or prior to a critical measurement, determine the melting point of at least two certified reference standards that bracket the expected melting range of the sample.

-

The observed melting points of the standards must fall within the acceptable limits specified for the instrument and the standards themselves. If not, the instrument requires calibration.

-

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

Comparative Analysis and Discussion

For a compound like (3S)-3-Amino-4,4-dimethyloxolan-2-one hydrochloride, a sharp melting point range (e.g., 1-2°C wide) would be a strong indicator of high purity. As seen in Table 1, simple hydrochloride salts of small organic molecules often exhibit melting points well above 150°C. For instance, 3-(Dimethylamino)propyl chloride hydrochloride melts at 187-190°C.[3]

Should experimental determination yield a broad range (e.g., >5°C), it would suggest the presence of impurities. These could include residual solvents from synthesis, starting materials, or byproducts. Critically, for a chiral compound, a broad or depressed melting point could also indicate contamination with other stereoisomers. Diastereomers have different physical properties and their presence as an impurity will affect the melting point.[2] While enantiomers have identical melting points, a racemic mixture can sometimes have a different melting point than the pure enantiomers.

The case of 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone hydrochloride, which was synthesized as a diastereomeric mixture, highlights this complexity; obtaining a sharp, defined melting point for such a mixture would be unlikely.[6] Therefore, when a researcher determines the melting point of a newly synthesized batch of (3S)-3-Amino-4,4-dimethyloxolan-2-one hydrochloride, comparing it to a well-characterized, pure reference standard is the ultimate test of identity and purity. Any significant deviation from the reference value should trigger further investigation using orthogonal analytical techniques like HPLC, NMR, or elemental analysis.

Conclusion

The melting point is a foundational data point in the characterization of (3S)-3-Amino-4,4-dimethyloxolan-2-one hydrochloride. It serves as a rapid, reliable, and cost-effective indicator of both identity and purity. Adherence to a meticulous, pharmacopeia-grounded protocol is not merely procedural—it is a requirement for generating trustworthy and reproducible data. While a definitive melting point for this compound is not yet established in the public domain, the methodologies and comparative context provided in this guide empower researchers to perform this essential analysis with scientific rigor. The resulting data is a critical component of the compound's quality control profile, underpinning its successful application in pharmaceutical research and development.

References

-

Melting Point Determination in Pharmaceutical Industry . NANOLAB. [Link]

-

Determination of Melting Points According to Pharmacopeia . Stanford Research Systems. [Link]

-

DETERMINATION OF MELTING POINTS . Mettler Toledo. [Link]

-

Melting Point Determination . ResolveMass Laboratories Inc. [Link]

-

3-amino-4,4-dimethyloxolan-2-one hydrochloride . 10X CHEM. [Link]

-

Melting point determination . University of Calgary. [Link]

-

Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme . National Institutes of Health. [Link]

-

Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone . Journal of Agricultural and Food Chemistry. [Link]

-

(R)-(-)-pantolactone . The Good Scents Company. [Link]

-

Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones . MDPI. [Link]

-

D-(-)-Pantolactone . COCONUT. [Link]

-

Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators . National Institutes of Health. [Link]

-

D-Pantolactone . National Institutes of Health. [Link]

-

Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity . National Institutes of Health. [Link]

-

Review Drug chirality: a consideration of the significance of the stereochemistry of antimicrobial agents . Progress in Drug Research. [Link]

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry . MDPI. [Link]

Sources

Comparative Guide: Chiral HPLC Strategies for the Resolution of Aminopantolactone Enantiomers

Executive Summary

-Amino--

Lack of Chromophore: The molecule lacks significant UV absorption above 210 nm, making direct UV detection noisy and insensitive.

-

Polarity: As a polar amine salt, it retains poorly on standard Reverse Phase (RP) columns without ion-pairing.

-

Stability: The lactone ring is susceptible to hydrolysis in basic media, limiting the pH range of method development.

This guide evaluates three distinct methodologies to resolve D- and L-aminopantolactone, ranking them by sensitivity, scalability, and operational complexity.

Strategic Framework: Method Selection

The choice of method depends heavily on the sample matrix and the required sensitivity. The following decision tree outlines the logical selection process.

Figure 1: Decision matrix for selecting the optimal chiral separation strategy based on sample purity and sensitivity requirements.

Method A: Crown Ether Chiral Stationary Phases (The "Gold Standard")

Mechanism:

This method utilizes the host-guest complexation capability of 18-crown-6 ether moieties bonded to silica (e.g., CROWNPAK® CR-I(+)). The crown ether forms a stable inclusion complex with the primary ammonium group (

Critical Requirement: The mobile phase must be acidic (pH 1.0–2.0) to ensure the amine remains fully protonated.

Experimental Protocol

-

Column: Crownpak CR-I(+) or CR-I(-) (150 x 3.0 mm, 5 µm).

-

Mobile Phase: Perchloric acid (

) aqueous solution (pH 1.0 to 1.5).-

Note: Methanol (up to 10%) can be added to reduce retention time, but high organic content decreases chiral recognition.

-

-

Flow Rate: 0.4 – 0.6 mL/min.

-

Temperature:

to -

Detection: Refractive Index (RI) or UV at 200-210 nm (if sample concentration is high).

Pros:

-

No derivatization required (Direct injection).

-

Excellent resolution (

). -

Fast equilibration.

Cons:

-

Corrosive mobile phase (requires passivated stainless steel or PEEK systems).

-

Column is expensive.

Method B: Chiral Ligand Exchange Chromatography (CLEC)

Mechanism:

This method relies on the formation of a ternary mixed-metal complex involving a central metal ion (usually

Figure 2: Mechanism of Chiral Ligand Exchange. The difference in stability constants between the Cu-Selector-D-Analyte and Cu-Selector-L-Analyte complexes drives separation.

Experimental Protocol

-

Column: C18 Reverse Phase (coated) or specialized CLEC column (e.g., Chiralpak MA(+)).

-

Mobile Phase: 2 mM

in water/methanol (85:15). -

Flow Rate: 1.0 mL/min.[1]

-

Temperature:

to -

Detection: UV 254 nm (The Copper-Amino acid complex absorbs here, overcoming the analyte's lack of chromophore).

Pros:

-

Inexpensive columns.

-

Aqueous mobile phases.[2]

-

"Induces" UV absorption via the copper complex.

Cons:

-

Slow kinetics (broad peaks).

-

Copper is incompatible with Mass Spectrometry (MS).

Method C: Derivatization (Indirect Method)[1][3]

Mechanism: Reacting the enantiomers with a chiral derivatizing agent (CDA) or a chromophore-tagging agent creates diastereomers or tagged enantiomers that are easier to separate and detect.[1]

Recommended Reagent: Marfey’s Reagent (FDAA) or Dansyl Chloride.

-

FDAA:[3] Converts enantiomers to diastereomers, separable on standard C18.

-

Dansyl-Cl: Adds a fluorophore/chromophore; separation requires a Polysaccharide Chiral Column (e.g., Chiralpak AD-H).

Experimental Protocol (Dansyl-Cl + Chiralpak AD-H)

-

Derivatization:

-

Mix 50 µL sample (1 mg/mL) with 50 µL

. -

Add 100 µL Dansyl-Cl solution (in Acetone).

-

Incubate at

for 30 mins.

-

-

HPLC Conditions:

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane / Isopropanol (90:10).

-

Detection: UV 254 nm or Fluorescence (Ex 340nm, Em 525nm).

-

Pros:

-

Highest Sensitivity (femtomole levels with Fluorescence).

-

Uses standard columns.[1]

Cons:

-

Labor-intensive sample prep.

-

Risk of racemization during derivatization (must validate).

Comparative Data Analysis

The following table summarizes expected performance metrics based on field applications.

| Feature | Method A: Crown Ether | Method B: Ligand Exchange | Method C: Derivatization |

| Separation Mode | Direct | Direct | Indirect / Direct |

| Resolution ( | High (> 2.0) | Moderate (1.2 - 1.8) | High (> 2.5) |

| Mobile Phase | Acidic ( | Aqueous | Normal Phase (Hex/IPA) |

| Detection Limit | High (ppm) | Moderate | Ultra-Low (ppb) |

| MS Compatible? | Yes (with TFA) | No | Yes |

| Cost per Run | High | Low | Moderate |

| Primary Risk | Column fouling | Peak broadening | Kinetic resolution error |

References

-

Hyun, M. H. (2016). Crown ether-based chiral stationary phases for the separation of amino acids and primary amines.[4][5][6] Journal of Chromatography A. Link

-

Davankov, V. A. (2003). Ligand-exchange chromatography of chiral compounds.[3][7] Chromatographia. Link

-

Bhushan, R., & Martens, J. (2010). Amino Acids: Chromatographic Separation and Enantioseparation. HWA. Link

-

Daicel Chiral Technologies. (2023). Application Guide for CROWNPAK® Columns.Link

-

Sigma-Aldrich. (2023). Marfey's Reagent Protocol for Amino Acid Analysis.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. eijppr.com [eijppr.com]

- 4. researchgate.net [researchgate.net]

- 5. Crown Ether Phases - Regis Technologies [registech.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Enantioseparation of amino acids and alpha-hydroxy acids on ligand-exchange continuous beds by capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.